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molecular formula C7H11ClO B8774982 2-Chloro-6-methylcyclohexanone CAS No. 73193-05-2

2-Chloro-6-methylcyclohexanone

Cat. No. B8774982
M. Wt: 146.61 g/mol
InChI Key: HAIHXZYHTQDIGZ-UHFFFAOYSA-N
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Patent
US07727979B2

Procedure details

The chlorination of 2-methylcyclohexanone takes place in a manner similar to that described above for the preparation of 2-tert-butyl-6-chloro-cyclohexanone. The title compound is reacted as a crude product without further characterization.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-tert-butyl-6-chloro-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1CCCCC1=O.[C:9]([CH:13]1[CH2:18][CH2:17][CH2:16][CH:15]([Cl:19])[C:14]1=[O:20])(C)(C)C>>[Cl:19][CH:15]1[CH2:16][CH2:17][CH2:18][CH:13]([CH3:9])[C:14]1=[O:20]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1)=O
Step Three
Name
2-tert-butyl-6-chloro-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1C(C(CCC1)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1C(C(CCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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